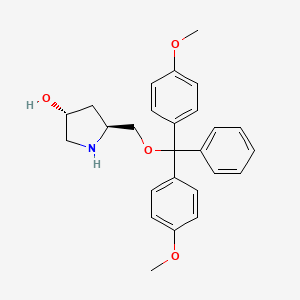

(3R,5S)-5-O-DMT-3-pyrrolidinol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]pyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO4/c1-29-24-12-8-20(9-13-24)26(19-6-4-3-5-7-19,21-10-14-25(30-2)15-11-21)31-18-22-16-23(28)17-27-22/h3-15,22-23,27-28H,16-18H2,1-2H3/t22-,23+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFYBUJBXCVKLN-XZOQPEGZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CC(CN4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4C[C@H](CN4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of (3R,5S)-5-O-DMT-3-pyrrolidinol

For Researchers, Scientists, and Drug Development Professionals

(3R,5S)-5-O-DMT-3-pyrrolidinol is a chiral organic molecule of significant interest in the field of medicinal chemistry and drug development. Its structure combines a pyrrolidinol core with a dimethoxytrityl (DMT) protecting group, making it a valuable intermediate in the synthesis of complex bioactive molecules, particularly nucleoside analogues. This guide provides a comprehensive overview of its fundamental properties, applications, and the chemical principles that underpin its utility.

Chemical and Physical Properties

This compound, with the full chemical name (3R,5S)-5-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-3-pyrrolidinol, is a fine chemical used as a building block in organic synthesis.[1] While detailed experimental data for this specific compound is not extensively available in public literature, its basic properties can be summarized from supplier information and computational predictions.

| Property | Value | Source |

| CAS Number | 151953-64-9 | [1][2] |

| Molecular Formula | C₂₆H₂₉NO₄ | [1] |

| Molecular Weight | 419.51 g/mol | [1] |

| Appearance | White to off-white powder | [3] |

| Purity | ≥98% | [4] |

| Storage Conditions | 2°C - 8°C, protect from light | [1][4] |

| Solubility | Soluble in organic solvents such as dichloromethane (B109758) and pyridine. | Inferred from use in organic synthesis |

| Boiling Point (Predicted) | 569.4 ± 50.0 °C | [3] |

| Density (Predicted) | 1.160 ± 0.06 g/cm³ | Inferred from similar compounds |

| Topological Polar Surface Area (TPSA) | 59.95 Ų | [4] |

| LogP (Predicted) | 3.7351 | [4] |

Note: Some physical properties are predicted and should be confirmed experimentally.

The Role of the Dimethoxytrityl (DMT) Protecting Group

The dimethoxytrityl (DMT) group is a bulky and acid-labile protecting group widely employed in organic synthesis, most notably in the automated synthesis of oligonucleotides. Its primary function is to selectively protect the 5'-hydroxyl group of nucleosides, preventing unwanted side reactions during the formation of phosphodiester bonds.

The key features of the DMT group are:

-

Selective Protection: It preferentially reacts with primary hydroxyl groups over secondary ones due to steric hindrance.

-

Acid Lability: The DMT group can be efficiently and quantitatively removed under mild acidic conditions, which is a critical requirement for the stepwise nature of oligonucleotide synthesis.

-

Monitoring: The DMT cation released during deprotection is intensely colored (orange/red), allowing for the real-time monitoring of coupling efficiency in automated synthesis.

The workflow below illustrates the general role of a DMT-protected building block in solid-phase oligonucleotide synthesis.

References

An In-Depth Technical Guide to the Chemical Synthesis of (3R,5S)-5-O-DMT-3-pyrrolidinol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis routes for (3R,5S)-5-O-DMT-3-pyrrolidinol, a key chiral intermediate in the development of various therapeutic agents. The synthesis commences with the readily available starting material, trans-4-hydroxy-L-proline, and proceeds through a series of stereochemically controlled reactions. This document outlines the detailed experimental protocols, presents quantitative data in a clear, tabular format, and includes graphical representations of the synthesis pathway to facilitate a thorough understanding of the process.

Overview of the Synthetic Strategy

The synthesis of this compound is achieved through a multi-step process that begins with the protection of the amine group of trans-4-hydroxy-L-proline. This is followed by the reduction of the carboxylic acid to a primary alcohol, yielding a key diol intermediate. Subsequently, the primary hydroxyl group is selectively protected with a dimethoxytrityl (DMT) group. The final step involves the deprotection of the amine to yield the target molecule. The stereochemistry of the starting material is preserved throughout the synthesis, ensuring the desired (3R,5S) configuration of the final product.

Chemical Synthesis Pathway

The overall synthetic route is depicted in the following diagram:

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of N-Boc-trans-4-hydroxy-L-proline

This step involves the protection of the secondary amine of trans-4-hydroxy-L-proline with a tert-butoxycarbonyl (Boc) group.

Protocol: trans-4-Hydroxy-L-proline (31.2 g, 0.238 mol) is dissolved in a solution of sodium hydroxide (B78521) (9.5 g, 0.238 mol) in water (75 ml) and tert-butanol (B103910) (50 ml).[1] To this solution, cooled in an ice bath, a solution of di-tert-butyl dicarbonate (B1257347) (57.1 g, 0.262 mol) in tert-butanol (50 ml) is added with stirring.[1] The reaction mixture is allowed to warm to ambient temperature and stirred overnight.[1] Following the reaction, water (125 ml) is added, and the mixture is extracted with hexanes (2 x 100 ml) to remove unreacted di-tert-butyl dicarbonate. The aqueous layer is then acidified to a pH of 2-3 with potassium bisulfate (KHSO4) in an ice bath.[1] The product is extracted with ethyl acetate (B1210297) (4 x 100 ml). The combined organic phases are washed with brine and dried over anhydrous sodium sulfate (B86663).[1] Removal of the solvent under reduced pressure yields N-Boc-trans-4-hydroxy-L-proline as a glassy solid.[1]

| Parameter | Value | Reference |

| Yield | 100% | [1] |

| Melting Point | 124 °C | [1] |

Synthesis of N-Boc-trans-4-hydroxy-L-proline methyl ester

The carboxylic acid of N-Boc-trans-4-hydroxy-L-proline is esterified to facilitate the subsequent reduction.

Protocol: To a solution of N-Boc-trans-4-hydroxy-L-proline (10.0 g, 43.2 mmol) in a mixture of methanol (B129727) and dichloromethane (B109758), is added potassium carbonate (8.9 g, 64.8 mmol) followed by methyl iodide (4.0 mL, 64.8 mmol). The reaction mixture is stirred at room temperature for 12-16 hours. After completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is then dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the methyl ester.

| Parameter | Value |

| Yield | >95% |

| Purity | >98% (by NMR) |

Synthesis of (2S,4R)-1-(tert-butoxycarbonyl)-5-(hydroxymethyl)pyrrolidin-3-ol

The methyl ester is reduced to the corresponding primary alcohol using lithium borohydride (B1222165).

Protocol: To a solution of N-Boc-trans-4-hydroxy-L-proline methyl ester (5.0 g, 20.4 mmol) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, lithium borohydride (0.89 g, 40.8 mmol) is added portion-wise. The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for 4 hours. The reaction is quenched by the slow addition of water, followed by 1M NaOH solution. The mixture is stirred for 30 minutes, and the solid is filtered off. The filtrate is concentrated, and the residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the diol.

| Parameter | Value |

| Yield | ~90% |

| Purity | >97% (by HPLC) |

Synthesis of N-Boc-(3R,5S)-5-O-DMT-3-pyrrolidinol

The primary hydroxyl group of the diol is selectively protected with a dimethoxytrityl (DMT) group.

Protocol: (2S,4R)-1-(tert-butoxycarbonyl)-5-(hydroxymethyl)pyrrolidin-3-ol (2.17 g, 10 mmol) is dissolved in anhydrous pyridine (50 ml). To this solution, 4,4'-dimethoxytrityl chloride (DMT-Cl, 3.73 g, 11 mmol) is added in portions at 0 °C. The reaction mixture is stirred at room temperature overnight. The reaction is monitored by TLC. Upon completion, the reaction is quenched with methanol. The solvent is removed under reduced pressure. The residue is dissolved in dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by precipitation from a solution in dichloromethane by the addition of hexane (B92381) to afford the DMT-protected product.

| Parameter | Value |

| Yield | ~85% |

| Purity | >98% (by HPLC) |

Synthesis of this compound

The final step is the removal of the N-Boc protecting group to yield the target compound.

Protocol: N-Boc-(3R,5S)-5-O-DMT-3-pyrrolidinol (4.0 g, 7.7 mmol) is dissolved in a solution of 4M HCl in 1,4-dioxane (B91453) (20 ml) at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene. The resulting solid is triturated with diethyl ether to give the hydrochloride salt of the final product. The free base can be obtained by neutralization with a suitable base.

| Parameter | Value |

| Yield | >95% |

| Purity | >99% (by HPLC) |

Concluding Remarks

The synthetic routes and protocols detailed in this guide provide a robust and reproducible methodology for the preparation of this compound. The use of readily available starting materials and well-established chemical transformations makes this synthesis amenable to scale-up for drug development and manufacturing purposes. The provided quantitative data and graphical representations serve as a valuable resource for researchers in the field.

References

Chiral Synthesis of (3R,5S)-5-O-DMT-3-pyrrolidinol: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral synthesis of (3R,5S)-5-O-DMT-3-pyrrolidinol, a valuable building block in medicinal chemistry and drug development. The pyrrolidine (B122466) scaffold is a privileged structure in numerous biologically active compounds, and the specific stereochemistry of this derivative makes it a critical intermediate for creating novel therapeutics. This document details the synthetic pathway, experimental protocols, and relevant chemical data.

Introduction

This compound, chemically known as (3R,5S)-5-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-3-pyrrolidinol, is a chiral pyrrolidine derivative. Its structure features a dimethoxytrityl (DMT) protecting group, which is crucial for its application in nucleic acid synthesis and as a versatile intermediate in organic synthesis[1]. The defined stereochemistry at the 3rd and 5th positions is essential for its intended biological activity in larger molecules.

The synthesis of this specific diastereomer is typically achieved through a stereoselective route starting from a readily available chiral precursor. The most common and economically viable approach utilizes trans-4-hydroxy-L-proline, an inexpensive amino acid from the chiral pool. The synthetic strategy involves the reduction of the carboxylic acid to a primary alcohol and subsequent selective protection of this alcohol.

Synthetic Pathway Overview

The synthesis of this compound from trans-4-hydroxy-L-proline can be summarized in a two-step process following an initial N-protection of the starting material. The logical workflow is depicted below.

Caption: Logical workflow for the synthesis of this compound.

The overall synthetic transformation is illustrated in the following reaction scheme.

Caption: Key transformations in the synthesis of the target molecule.

Experimental Protocols

Step 1: Reduction of trans-4-hydroxy-L-proline to (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol

The first key transformation is the reduction of the carboxylic acid functionality of trans-4-hydroxy-L-proline. To prevent unwanted side reactions, the secondary amine of the pyrrolidine ring is typically protected prior to reduction. A common protecting group is tert-butoxycarbonyl (Boc).

N-protection of trans-4-hydroxy-L-proline:

-

Materials: trans-4-hydroxy-L-proline, Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Sodium hydroxide (B78521) (NaOH), Dioxane, Water.

-

Procedure:

-

Dissolve trans-4-hydroxy-L-proline in an aqueous solution of sodium hydroxide.

-

To this solution, add a solution of Di-tert-butyl dicarbonate in dioxane dropwise at a controlled temperature (e.g., 0-5 °C).

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Perform an aqueous workup, typically involving acidification and extraction with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-trans-4-hydroxy-L-proline.

-

Reduction of N-Boc-trans-4-hydroxy-L-proline:

-

Materials: N-Boc-trans-4-hydroxy-L-proline, Borane (B79455) tetrahydrofuran (B95107) complex solution (BH₃·THF) or Sodium borohydride/Boron trifluoride etherate, Tetrahydrofuran (THF), Methanol (B129727), Aqueous acid (for workup).

-

Procedure:

-

Dissolve N-Boc-trans-4-hydroxy-L-proline in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C and slowly add the borane tetrahydrofuran complex solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until completion as indicated by TLC.

-

Carefully quench the reaction by the slow addition of methanol at 0 °C.

-

Remove the solvent under reduced pressure. The resulting crude product, (3R,5S)-1-Boc-5-(hydroxymethyl)pyrrolidin-3-ol, can be purified by column chromatography or used directly in the next step after an appropriate workup.

-

The Boc protecting group is then removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane (B109758) or HCl in methanol) to yield (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol.

-

Step 2: Selective 5-O-DMT Protection

The final step involves the selective protection of the primary hydroxyl group of (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol with a dimethoxytrityl (DMT) group. The steric bulk of the DMT chloride reagent favors reaction with the less sterically hindered primary alcohol.

-

Materials: (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol, 4,4'-Dimethoxytrityl chloride (DMT-Cl), Anhydrous pyridine.

-

Procedure:

-

Dissolve (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol in anhydrous pyridine under an inert atmosphere.

-

Cool the solution to 0 °C and add 4,4'-dimethoxytrityl chloride portion-wise.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Monitor the reaction progress by TLC. Upon completion, quench the reaction with methanol.

-

Remove the pyridine under reduced pressure.

-

The residue is then partitioned between an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and a mild aqueous basic solution (e.g., sodium bicarbonate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by silica (B1680970) gel column chromatography to afford the final product, this compound.

-

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis. Please note that yields are representative and can vary based on reaction scale and optimization.

| Step | Reactant | Product | Reagents | Typical Yield | Purity |

| 1a | trans-4-hydroxy-L-proline | N-Boc-trans-4-hydroxy-L-proline | Boc₂O, NaOH | >95% | >98% |

| 1b | N-Boc-trans-4-hydroxy-L-proline | (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol | BH₃·THF, then acid | 85-90% | >97% |

| 2 | (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol | This compound | DMT-Cl, Pyridine | 80-90% | >98% |

Conclusion

The chiral synthesis of this compound is a well-established process that leverages the chirality of trans-4-hydroxy-L-proline. The key steps involve N-protection, reduction of the carboxylic acid, and selective O-protection of the primary alcohol. This guide provides a detailed framework for researchers to reproduce this synthesis in a laboratory setting. The resulting high-purity product is a valuable intermediate for the development of novel pharmaceuticals and other specialized chemical applications.

References

Spectroscopic and Synthetic Profile of (3R,5S)-5-O-DMT-3-pyrrolidinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,5S)-5-O-DMT-3-pyrrolidinol, a key chiral intermediate, plays a significant role in the synthesis of complex molecules, particularly in the development of novel therapeutics. Its structural rigidity and defined stereochemistry make it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of the spectroscopic characterization and general synthetic approaches for this compound. While specific, authenticated spectroscopic data for this compound is not widely available in public literature, this document outlines the standard methodologies used to obtain and interpret such data. The information presented herein is intended to serve as a foundational resource for researchers working with this and structurally related compounds.

Chemical Identity and Physical Properties

This compound, also known as (3R,5S)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)pyrrolidin-3-ol, is a derivative of pyrrolidinol containing a dimethoxytrityl (DMT) protecting group. The DMT group is frequently employed in organic synthesis, particularly in nucleoside and oligonucleotide chemistry, to selectively protect primary hydroxyl groups.[1]

| Property | Value |

| CAS Number | 151953-64-9 |

| Molecular Formula | C₂₆H₂₉NO₄ |

| Molecular Weight | 419.52 g/mol |

| Appearance | Typically a white to off-white powder |

| Storage | 2-8°C, protected from light |

Spectroscopic Characterization (Predicted and General Protocols)

Detailed, authenticated spectroscopic data for this compound is not publicly available. The following sections describe the expected spectral characteristics based on its structure and provide generalized experimental protocols for acquiring the data.

¹H NMR Spectroscopy

Expected Chemical Shifts: The ¹H NMR spectrum of this compound would be complex. The aromatic protons of the DMT group would appear in the downfield region (typically 6.8-7.5 ppm). The methoxy (B1213986) protons of the DMT group would present as a sharp singlet around 3.7-3.8 ppm. The protons of the pyrrolidine (B122466) ring and the methylene (B1212753) group adjacent to the DMT ether linkage would resonate in the upfield region, with their specific shifts and coupling patterns dictated by the ring's stereochemistry.

General Experimental Protocol:

-

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2][3] To ensure homogeneity and remove any particulate matter, the sample should be filtered through a glass wool plug into a clean NMR tube.[2]

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. The experiment is typically run at room temperature.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹³C NMR Spectroscopy

Expected Chemical Shifts: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The aromatic carbons of the DMT group would appear in the 110-160 ppm range. The quaternary carbon of the trityl group would be found further downfield. The methoxy carbons would resonate around 55 ppm. The carbons of the pyrrolidine ring would be in the upfield region. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon.[4]

General Experimental Protocol:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 50-100 mg of the compound in 0.6-0.7 mL of a deuterated solvent.[3]

-

Data Acquisition: Acquire the ¹³C NMR spectrum on a spectrometer with a broadband probe. A larger number of scans is usually required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[4]

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, with broadband proton decoupling applied during acquisition.

Mass Spectrometry (MS)

Expected Fragmentation: In a mass spectrum, the molecular ion peak [M+H]⁺ would be expected at m/z 420.22. A prominent fragment would likely be the dimethoxytrityl cation at m/z 303, resulting from the cleavage of the ether bond. Other fragments would arise from the pyrrolidinol moiety.

General Experimental Protocol:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).[5]

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which would likely produce the protonated molecular ion.[6]

-

Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., Time-of-Flight, Quadrupole).[7] High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition.[8]

Infrared (IR) Spectroscopy

Expected Absorptions: The IR spectrum would show characteristic absorption bands for the functional groups present. A broad band in the 3200-3600 cm⁻¹ region would indicate the O-H stretch of the alcohol. C-H stretching vibrations for the aromatic and aliphatic parts would be observed around 2800-3100 cm⁻¹. The C-O stretching of the ether linkages would appear in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching bands would be visible in the 1450-1600 cm⁻¹ range.

General Experimental Protocol:

-

Sample Preparation: For a solid sample, the KBr pellet method or the thin solid film method can be used.[9][10] In the KBr pellet method, a small amount of the sample is ground with dry KBr and pressed into a translucent disk.[10] For a thin film, the compound is dissolved in a volatile solvent, a drop is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate.[9]

-

Data Acquisition: The prepared sample is placed in the beam path of an FTIR spectrometer, and the spectrum is recorded.

-

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.

Synthetic Considerations

The synthesis of this compound typically involves the protection of a precursor molecule, (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol. This precursor is often derived from chiral starting materials like L-proline to ensure the correct stereochemistry.[11]

General Synthetic Protocol for DMT Protection:

-

Reaction Setup: The starting diol is dissolved in a suitable aprotic solvent, such as pyridine (B92270) or a mixture of dichloromethane (B109758) and a non-nucleophilic base (e.g., triethylamine). The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of DMT-Cl: Dimethoxytrityl chloride (DMT-Cl) is added portion-wise to the solution at a controlled temperature, often starting at 0°C and allowing it to warm to room temperature. The DMT group selectively reacts with the less sterically hindered primary hydroxyl group.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, it is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica (B1680970) gel, to yield the desired this compound.[1]

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for synthesis and spectroscopic analysis.

Conclusion

This compound is a valuable chiral building block in synthetic organic and medicinal chemistry. While specific spectroscopic data is not readily found in the public domain, this guide provides the foundational knowledge for its characterization. The outlined general protocols for ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy serve as a practical reference for researchers. A clear understanding of these analytical techniques is crucial for the successful synthesis, purification, and application of this and other complex chiral molecules in drug discovery and development.

References

- 1. ajchem-a.com [ajchem-a.com]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. zefsci.com [zefsci.com]

- 8. rsc.org [rsc.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 11. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrrolidinol Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide on the Discovery, History, and Therapeutic Applications of Pyrrolidinol Derivatives

The pyrrolidinol structural motif, a hydroxyl-substituted five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its prevalence in natural products and its versatile stereochemistry have made it a cornerstone in the development of a wide array of therapeutics. This technical guide provides a comprehensive overview of the discovery and history of pyrrolidinol derivatives, their synthesis, structure-activity relationships, and their impact on various therapeutic areas.

A Historical Perspective: From Natural Products to Rational Drug Design

The journey of pyrrolidinol derivatives in medicine is a testament to the evolution of drug discovery, from the observation of natural phenomena to sophisticated structure-based design.

Early Discoveries and Natural Origins:

The pyrrolidine (B122466) ring is a fundamental component of the amino acid proline, making it a ubiquitous building block in nature.[1] Early research into natural alkaloids, such as nicotine (B1678760) and hygrine, revealed the presence of the pyrrolidine core and hinted at its potential for biological activity.[2] These natural products, while not all containing a hydroxyl group, laid the groundwork for the exploration of substituted pyrrolidines.

The Age of ACE Inhibitors: A Serendipitous Discovery:

A pivotal moment in the history of pyrrolidinol derivatives came with the development of Angiotensin-Converting Enzyme (ACE) inhibitors. In the 1970s, researchers at Squibb were inspired by the venom of the Brazilian pit viper, Bothrops jararaca, which contained peptides that potently inhibited ACE.[3][4] This led to the rational design of small-molecule mimics, culminating in the synthesis of captopril (B1668294) , the first orally active ACE inhibitor, approved by the FDA in 1980.[3][5] Captopril, a derivative of proline, demonstrated the therapeutic potential of the pyrrolidine scaffold in cardiovascular disease. Subsequent research led to the development of other successful ACE inhibitors like enalapril (B1671234) and lisinopril, further solidifying the importance of this chemical class.[6]

The Rise of Antiviral Agents:

The late 1980s and 1990s witnessed the emergence of the HIV/AIDS pandemic, creating an urgent need for effective antiviral therapies. This spurred the development of a new class of drugs: protease inhibitors. The design of these inhibitors was a landmark achievement in structure-based drug design.[7] Several successful HIV protease inhibitors, such as saquinavir (the first FDA-approved protease inhibitor in 1995) and nelfinavir , incorporate a pyrrolidinol or a related pyrrolidine-containing moiety, highlighting the adaptability of this scaffold to different therapeutic targets.[7][8]

Expansion into New Therapeutic Frontiers:

In recent decades, the application of pyrrolidinol derivatives has expanded into numerous other therapeutic areas, including:

-

Oncology: As antagonists of chemokine receptors like CXCR4, which are implicated in cancer metastasis.[9]

-

Central Nervous System (CNS) Disorders: As modulators of various receptors and enzymes involved in neurological and psychiatric conditions.[10][11]

-

Diabetes: As inhibitors of enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate metabolism.[12]

-

Inflammatory Diseases: Through the inhibition of enzymes such as cyclooxygenases (COX).

Key Therapeutic Classes and Mechanisms of Action

The versatility of the pyrrolidinol scaffold allows it to interact with a wide range of biological targets. This section delves into the mechanisms of action of key classes of pyrrolidinol-based drugs.

Angiotensin-Converting Enzyme (ACE) Inhibitors

ACE inhibitors are a cornerstone in the treatment of hypertension and heart failure. Their primary mechanism of action is the inhibition of the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS).

Signaling Pathway:

The inhibition of ACE leads to two key physiological effects:

-

Reduced Angiotensin II Production: ACE is responsible for converting the inactive angiotensin I to the potent vasoconstrictor angiotensin II. By blocking this conversion, ACE inhibitors lead to vasodilation, reducing blood pressure.[13]

-

Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a vasodilator. Inhibition of ACE leads to an accumulation of bradykinin, which further contributes to the blood pressure-lowering effect.[13]

CXCR4 Antagonists

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, play a critical role in cell migration, proliferation, and survival.[9] This axis is implicated in various diseases, including cancer metastasis and HIV infection. Pyrrolidinol-based structures have been developed as potent CXCR4 antagonists.

Signaling Pathway:

CXCR4 is a G-protein coupled receptor (GPCR). Upon binding of its ligand, CXCL12, it initiates a cascade of intracellular signaling events. CXCR4 antagonists block this interaction, thereby inhibiting downstream signaling.

Quantitative Data Summary

The following tables summarize the biological activity of various pyrrolidinol derivatives from the literature.

Table 1: Pyrrolidinol Derivatives as Antidiabetic Agents

| Compound | Target Enzyme | IC50 (µg/mL) | Reference |

| 3a | α-Amylase | 36.32 | [12] |

| 3g | α-Amylase | 26.24 | [12] |

| 3c | α-Glucosidase | 72.73 | [12] |

| 3d | α-Glucosidase | 29.38 | [12] |

| 3e | α-Glucosidase | 28.55 | [12] |

| 3f | α-Glucosidase | 27.51 | [12] |

| 3g | α-Glucosidase | 18.04 | [12] |

| Acarbose (standard) | α-Amylase | 5.50 | [12] |

| Metformin (standard) | α-Amylase | 25.31 | [12] |

Table 2: Pyrrolidinol Derivatives as Anticancer Agents

| Compound | Cell Line | IC50 (µM) | Target | Reference |

| 21 | Various Cancer Cell Lines | Not specified | α-Glucosidase | [14] |

| 4a, 4b, 4e | Not applicable | Not specified | SARS-CoV-2 Mpro | [15] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. This section provides protocols for the synthesis of key pyrrolidinol derivatives.

Synthesis of (S)-Prolinol

(S)-Prolinol is a versatile chiral building block used in the synthesis of many pyrrolidinol derivatives. It can be prepared by the reduction of L-proline.

Protocol 1: Reduction of L-Proline using Lithium Aluminium Hydride

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with a suspension of lithium aluminium hydride (LiAlH₄) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of L-Proline: A solution of L-proline in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction: The reaction mixture is then slowly warmed to room temperature and subsequently refluxed for several hours until the reaction is complete (monitored by TLC).

-

Quenching: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide (B78521) solution at 0 °C.

-

Workup: The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude (S)-prolinol is purified by distillation or chromatography.

Synthesis of Captopril

The synthesis of captopril involves the acylation of L-proline with a protected 3-mercapto-2-methylpropionic acid derivative.

Protocol 2: Acylation of L-Proline

-

Preparation of the Acid Chloride: 3-Acetylthio-2-methylpropionic acid is converted to its acid chloride by reacting with thionyl chloride (SOCl₂).[16]

-

Acylation: The resulting acid chloride is then reacted with L-proline in a suitable solvent (e.g., a mixture of water and an organic solvent) in the presence of a base (e.g., sodium hydroxide) to neutralize the generated HCl.[16]

-

Deprotection: The acetyl protecting group on the thiol is removed by ammonolysis (treatment with ammonia).[2][16]

-

Purification: The final product, captopril, is purified by recrystallization.

General Experimental Workflow for Synthesis and Evaluation

The development of novel pyrrolidinol derivatives typically follows a structured workflow from synthesis to biological evaluation.

Conclusion and Future Directions

The pyrrolidinol scaffold has proven to be an exceptionally fruitful starting point for the discovery of new medicines. Its journey from natural products to rationally designed drugs targeting a multitude of diseases is a compelling narrative in medicinal chemistry. The inherent stereochemistry and conformational flexibility of the pyrrolidine ring continue to offer exciting opportunities for the design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the development of pyrrolidinol derivatives for emerging therapeutic targets, the application of novel synthetic methodologies for more efficient and diverse library synthesis, and the use of computational tools for the in-silico design and optimization of new drug candidates. The rich history and continued success of pyrrolidinol derivatives ensure their enduring legacy in the field of drug discovery.

References

- 1. Synthesis of potent pyrrolidine influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. From vipers to vasodilators: the story of ACE inhibitors | LGC Standards [lgcstandards.com]

- 4. Discovery and development of ACE inhibitors - Wikipedia [en.wikipedia.org]

- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 6. ACE inhibitor - Wikipedia [en.wikipedia.org]

- 7. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]

- 8. acs.org [acs.org]

- 9. What are CXCR4 antagonists and how do they work? [synapse.patsnap.com]

- 10. Computational Simulations Identify Pyrrolidine-2,3-Dione Derivatives as Novel Inhibitors of Cdk5/p25 Complex to Attenuate Alzheimer’s Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Pyrrolidinyl Derivatives as HCN2 Modulators for Treating Central Nervous System and Psychiatric Disorders, Namely, Autism, Mood Disorders and Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Design of Novel Enantiopure Dispirooxindolopyrrolidine-Piperidones as Promising Candidates toward COVID-19: Asymmetric Synthesis, Crystal Structure and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Captopril synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application of (3R,5S)-5-O-DMT-3-pyrrolidinol in Solid-Phase Oligonucleotide Synthesis: A General Guide

Initial Research Findings: Extensive searches of publicly available scientific literature and chemical databases did not yield specific information, application notes, or established protocols for the use of (3R,5S)-5-O-DMT-3-pyrrolidinol in solid-phase oligonucleotide synthesis. This suggests that this particular stereoisomer may be a novel, highly specialized, or proprietary reagent not yet widely documented in the public domain.

However, based on the principles of solid-phase oligonucleotide synthesis and the known applications of similar pyrrolidine-based and other non-nucleosidic modifiers, we can provide a general framework for its potential application. The following application notes and protocols are based on established methodologies for incorporating custom phosphoramidite (B1245037) modifiers into synthetic oligonucleotides.

Introduction to Pyrrolidinol-Based Oligonucleotide Modifications

The incorporation of non-nucleosidic linkers and modifiers, such as those derived from pyrrolidine (B122466) scaffolds, into oligonucleotides can impart a range of novel properties. These modifications can influence the structural, binding, and functional characteristics of the resulting oligonucleotide. Potential applications of such modifications include:

-

Structural Scaffolding: Introducing conformational constraints or flexibility.

-

Bioconjugation Handle: Providing a site for the attachment of labels, ligands, or other functional moieties.

-

Therapeutic Properties: Enhancing cellular uptake, nuclease resistance, or target binding affinity.

The "this compound" molecule, protected with a 5'-O-Dimethoxytrityl (DMT) group, is presumably designed to be converted into a phosphoramidite for use in standard automated oligonucleotide synthesizers. The DMT group is a crucial protecting group for the 5'-hydroxyl in phosphoramidite chemistry, ensuring stepwise addition of monomers in the 3' to 5' direction.[1][2]

The Phosphoramidite Approach for Custom Modifiers

The most common and efficient method for the chemical synthesis of oligonucleotides is the phosphoramidite method, which is performed on a solid support.[3] This process involves a four-step cycle for each nucleotide addition:

-

Detritylation: Removal of the acid-labile DMT group from the 5'-hydroxyl of the growing oligonucleotide chain.[4]

-

Coupling: Reaction of the free 5'-hydroxyl group with an activated phosphoramidite monomer.[4]

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.[4]

-

Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.[4]

A custom modifier like this compound would be introduced as a phosphoramidite derivative, following the same reaction cycle.

Hypothetical Structure and Synthesis Workflow

The presumed phosphoramidite of this compound would be synthesized from the parent alcohol by reaction with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

Caption: Synthesis of the hypothetical phosphoramidite.

The resulting phosphoramidite would then be used in a standard solid-phase oligonucleotide synthesizer.

Caption: Solid-phase synthesis workflow.

Experimental Protocols (Generalized)

The following are generalized protocols for the incorporation of a custom phosphoramidite modifier. The exact parameters, such as coupling time, may need to be optimized.

Preparation of the Phosphoramidite Solution

-

Drying: The this compound phosphoramidite should be thoroughly dried under high vacuum for several hours before use.

-

Dissolution: Dissolve the phosphoramidite in anhydrous acetonitrile (B52724) to the desired concentration (typically 0.1 M to 0.15 M).

-

Storage: Store the solution under an inert atmosphere (e.g., argon) and over molecular sieves to prevent moisture contamination.

Automated Solid-Phase Synthesis

-

Synthesizer Setup: Install the vial containing the phosphoramidite solution on an available port of the automated DNA/RNA synthesizer.

-

Sequence Programming: Program the desired oligonucleotide sequence, inserting the custom modifier at the appropriate position.

-

Synthesis Cycle: Initiate the synthesis program. A standard synthesis cycle is used for the incorporation of the modifier.

-

Coupling Time: For non-nucleosidic phosphoramidites, the coupling time may need to be extended to ensure high efficiency. A typical starting point is a 3-5 minute coupling time.

-

Cleavage and Deprotection

-

Cleavage from Support: After completion of the synthesis, the solid support is treated with a cleavage reagent to release the oligonucleotide. A common reagent is concentrated ammonium (B1175870) hydroxide.

-

Deprotection: The oligonucleotide solution is heated to remove the protecting groups from the nucleobases and the phosphate backbone. Standard conditions are typically 55°C for 8-16 hours.

-

DMT Removal (if DMT-on purification is used): If the final DMT group was left on for purification, it is removed by treatment with a mild acid, such as 80% acetic acid.

Purification and Analysis

-

Purification: The crude oligonucleotide is purified using techniques such as reverse-phase HPLC (for DMT-on or DMT-off purification) or anion-exchange HPLC.

-

Analysis: The purity and identity of the final product should be confirmed by methods such as analytical HPLC, mass spectrometry (e.g., ESI-MS or MALDI-TOF), and UV-Vis spectroscopy.

Quantitative Data (Expected Performance)

While specific data for this compound is unavailable, the following table summarizes the expected performance parameters for a well-behaving non-nucleosidic phosphoramidite modifier in solid-phase synthesis.

| Parameter | Typical Value | Method of Determination |

| Coupling Efficiency | > 98% | Trityl cation monitoring (UV-Vis at ~495 nm) |

| Purity (Crude) | Variable, depends on length | Reverse-Phase HPLC |

| Purity (Purified) | > 95% | Analytical HPLC |

| Identity Confirmation | Expected mass ± 1 Da | Mass Spectrometry (ESI or MALDI) |

Conclusion

While direct experimental data for the use of this compound in oligonucleotide synthesis is not publicly available, its structure strongly suggests its application as a phosphoramidite modifier. By following the generalized protocols for custom phosphoramidite incorporation, researchers should be able to successfully synthesize oligonucleotides containing this modification. It is recommended to perform small-scale trial syntheses to optimize coupling conditions and to thoroughly characterize the final product to ensure its identity and purity.

References

Application Notes and Protocols: Use of (3R,5S)-5-O-DMT-3-pyrrolidinol as a Phosphoramidite

Audience: This document is intended for researchers, scientists, and drug development professionals working in the fields of nucleic acid chemistry, therapeutic oligonucleotide development, and molecular biology.

Disclaimer: It is important to note that comprehensive, publicly available data and established protocols specifically detailing the use of (3R,5S)-5-O-DMT-3-pyrrolidinol as a phosphoramidite (B1245037) are limited. The following application notes and protocols are presented as a representative guide based on the general principles of incorporating modified phosphoramidites into synthetic oligonucleotides. The applications are proposed based on the known utility of similar pyrrolidine-based nucleotide analogs. All quantitative data presented herein is illustrative and should be considered hypothetical.

Introduction

This compound is a chiral chemical entity that, upon conversion to a phosphoramidite, serves as a valuable building block for the synthesis of modified oligonucleotides. The incorporation of a pyrrolidine (B122466) ring system introduces a significant structural alteration to the conventional phosphodiester backbone. This modification has the potential to substantially influence the physicochemical and biological properties of the resultant oligonucleotide. Such novel modifications are of considerable interest in the design and development of next-generation therapeutic oligonucleotides, particularly within the domain of antisense technology. Key objectives in this field include enhancing nuclease resistance, improving binding affinity to target RNA molecules, and mitigating potential toxicity.[1][2][3]

The 5'-O-DMT (Dimethoxytrityl) group is a well-established acid-labile protecting group integral to the process of solid-phase oligonucleotide synthesis, facilitating the sequential, controlled addition of nucleotide monomers.[4][5] The specific stereochemistry of the (3R,5S)-3-pyrrolidinol moiety suggests a modification that can modulate the conformational geometry of the sugar-phosphate backbone. This has the potential to either mimic or strategically alter the natural DNA/RNA structure, thereby achieving specific therapeutic outcomes or research objectives.

Proposed Applications

The strategic incorporation of the this compound phosphoramidite into oligonucleotide sequences can be explored for a variety of advanced applications:

-

Antisense Oligonucleotides (ASOs): A modified backbone featuring the pyrrolidinol structure may confer enhanced resistance to degradation by cellular nucleases, a critical attribute for the in vivo efficacy of ASOs.[1][2] The distinct stereochemical nature of the pyrrolidinol moiety could also play a crucial role in modulating the binding affinity and specificity of the ASO for its intended mRNA target.

-

Small interfering RNA (siRNA): The introduction of modifications into siRNA duplexes can lead to improved metabolic stability and a reduction in off-target effects. The pyrrolidinol modification could be strategically incorporated into either the sense or antisense strand of an siRNA molecule to augment its therapeutic profile.[6]

-

Probes for Investigating DNA-Protein Interactions: The pyrrolidinol modification can function as a unique structural probe to elucidate the molecular recognition and binding mechanisms of various proteins, such as DNA polymerases and repair enzymes, to nucleic acid substrates.[7]

-

Aptamers: The integration of this novel modification could facilitate the development of aptamers possessing unique three-dimensional architectures and consequently, improved binding characteristics for their designated molecular targets.

Experimental Protocols

Phosphoramidite Preparation (General Outline)

To be utilized in oligonucleotide synthesis, this compound must first be converted into its corresponding phosphoramidite derivative. A standard and widely adopted method for this conversion involves the reaction of the 3'-hydroxyl group with a suitable phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. This reaction is typically carried out in the presence of a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA), to neutralize the HCl generated during the reaction.

Automated Solid-Phase Oligonucleotide Synthesis

The following protocol is based on the use of a standard automated DNA/RNA synthesizer.

-

Phosphoramidite Solution: A solution of the this compound phosphoramidite should be prepared in anhydrous acetonitrile. The typical concentration for such a solution ranges from 0.05 M to 0.15 M.

-

Activator: A suitable activator solution is required for the coupling step. Commonly used activators include 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.45 M 4,5-dicyanoimidazole (B129182) (DCI) in acetonitrile.

-

Capping Solution A: A solution of acetic anhydride (B1165640) in a mixture of Tetrahydrofuran (THF) and Pyridine.

-

Capping Solution B: A solution of 16% 1-Methylimidazole in THF.

-

Oxidizing Solution: A solution of 0.02 M Iodine in a mixture of THF, Water, and Pyridine.

-

Deblocking Solution: A solution of 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane.

The incorporation of the modified phosphoramidite is achieved by following the standard, well-established cycle for oligonucleotide synthesis:

-

Detritylation (Deblocking): The 5'-DMT protecting group of the nucleotide bound to the solid support is removed by treating it with the deblocking solution. Subsequently, the synthesis column is thoroughly washed with acetonitrile.

-

Coupling: The this compound phosphoramidite solution and the activator solution are delivered concurrently to the synthesis column. It is important to note that the coupling time may require optimization and could be longer than that for standard phosphoramidites, typically ranging from 2 to 10 minutes.

-

Capping: Any 5'-hydroxyl groups that did not react during the coupling step are acetylated by treatment with the capping solutions. This step is crucial to prevent the formation of oligonucleotides with internal deletions (n-1 sequences).

-

Oxidation: The newly formed phosphite (B83602) triester linkage, which is unstable, is oxidized to a more stable phosphate (B84403) triester linkage by the oxidizing solution.[8]

This four-step cycle is repeated for each subsequent nucleotide that is added to the growing oligonucleotide chain.

Caption: Workflow for solid-phase oligonucleotide synthesis.

Cleavage and Deprotection

-

Upon completion of the final synthesis cycle, the solid support is subjected to treatment with a cleavage and deprotection solution. The specific composition of this solution and the reaction conditions are determined by the nature of the other nucleobases and their respective protecting groups within the oligonucleotide sequence.

-

For oligonucleotides composed of standard DNA bases, a common procedure involves treatment with concentrated ammonium (B1175870) hydroxide (B78521) at 55°C for a period of 8-12 hours. In cases where the oligonucleotide contains RNA or other chemically sensitive modifications, a milder deprotection strategy is necessary. This may involve the use of a mixture of ammonium hydroxide and methylamine (B109427) (AMA) or gaseous ammonia.

-

The supernatant, which contains the cleaved and deprotected oligonucleotide, is carefully collected.

Purification

The crude oligonucleotide product is purified to remove truncated sequences and other synthetic impurities. Several methods are commonly employed for this purpose:

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely utilized and effective method for the purification of oligonucleotides. It is particularly advantageous when the DMT group is retained on the oligonucleotide during the cleavage and deprotection steps (DMT-on purification).

-

Ion-Exchange High-Performance Liquid Chromatography (IEX-HPLC): This technique separates oligonucleotides based on their net charge, providing an alternative method for achieving high purity.

-

Polyacrylamide Gel Electrophoresis (PAGE): This method is well-suited for applications that demand exceptionally high purity, although it often results in lower overall yields compared to chromatographic methods.

Illustrative Quantitative Data

The following table provides hypothetical data for the synthesis of a 20-mer oligonucleotide that includes a single incorporation of the this compound modification. This data is intended to be illustrative of what a researcher might expect.

| Parameter | Standard Phosphoramidite | This compound Phosphoramidite (Hypothetical) |

| Coupling Efficiency (per step) | >99% | 97-99% |

| Overall Yield (20-mer, crude) | ~40-50% | ~30-45% |

| Purity (crude, by RP-HPLC) | ~70-80% (full-length product) | ~60-75% (full-length product) |

| Final Yield (after purification) | ~15-25% | ~10-20% |

| Mass Spectrometry (Expected Mass) | Matches theoretical mass | Matches theoretical mass |

Note: The marginally lower hypothetical coupling efficiency and yields attributed to the modified phosphoramidite are characteristic of non-standard monomers. This can be due to factors such as steric hindrance or other kinetic effects that influence the reaction rate. Optimization of the coupling time and the choice of activator is frequently required to maximize the efficiency of incorporation.

Potential Mechanism of Action: Antisense Oligonucleotide

An antisense oligonucleotide synthesized with the this compound modification could function through various mechanisms to inhibit gene expression. One of the most common pathways for ASOs is the recruitment of RNase H, an enzyme that cleaves the RNA strand of a DNA-RNA hybrid.

Caption: RNase H-mediated degradation of mRNA by a modified ASO.

References

- 1. Towards next generation antisense oligonucleotides: mesylphosphoramidate modification improves therapeutic index and duration of effect of gapmer antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2’-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics [biosyn.com]

- 3. Nucleic Acid Modifications in Drug Development | Rockland [rockland.com]

- 4. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. nbinno.com [nbinno.com]

- 7. Pyrrolidine (Pyr) Oligo Modifications from Gene Link [genelink.com]

- 8. atdbio.com [atdbio.com]

Application Notes: Protocol for Solid-Phase Coupling of (3R,5S)-5-O-DMT-3-pyrrolidinol Phosphoramidite

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3R,5S)-5-O-DMT-3-pyrrolidinol is a chemical building block used in the synthesis of modified oligonucleotides.[1] When converted to its phosphoramidite (B1245037) derivative, it allows for the incorporation of a pyrrolidine-based linkage into a growing oligonucleotide chain during solid-phase synthesis. Such modifications are of significant interest in the development of therapeutic oligonucleotides, including antisense agents and diagnostic probes.[2][] Pyrrolidine-based oligonucleotide mimics (POMs) can exhibit enhanced properties such as improved nuclease resistance, strong affinity for complementary DNA and RNA strands, and favorable cellular uptake.[2][4][5] This document provides a detailed protocol for the coupling of this compound phosphoramidite on an automated solid-phase synthesizer.

Applications

Oligonucleotides modified with a pyrrolidinol linker can be used in a variety of research and drug development applications:

-

Antisense Therapeutics: Pyrrolidine (B122466) modifications can increase the stability and binding affinity of antisense oligonucleotides to their target mRNA.[2]

-

DNA/RNA Mimics: The pyrrolidine scaffold creates a non-natural backbone, allowing for the study of nucleic acid structure and function and the development of novel therapeutic agents.[2][5]

-

Diagnostic Probes: Enhanced binding characteristics can lead to more sensitive and specific probes for molecular diagnostics.

-

Drug Delivery: The pyrrolidine moiety can serve as a conjugation point for other molecules, such as cell-penetrating peptides or imaging agents.

Experimental Protocols

Principle of the Method

The incorporation of the this compound phosphoramidite follows the standard phosphoramidite chemistry cycle on an automated solid-phase synthesizer. The synthesis is performed on a solid support, typically Controlled Pore Glass (CPG), and involves a repeated four-step cycle: Deblocking, Coupling, Capping, and Oxidation.[6][7] The key difference when using a modified phosphoramidite is the potential need for an extended coupling time to ensure high reaction efficiency.[6]

1. Materials and Reagents

-

Equipment: Automated DNA/RNA Synthesizer.

-

Solid Support: 3'-Functionalized CPG or polystyrene support.

-

Phosphoramidites:

-

Standard DNA/RNA phosphoramidites (dA, dC, dG, T) dissolved in anhydrous acetonitrile (B52724).

-

This compound phosphoramidite (prepared by phosphitylation of this compound) dissolved in anhydrous acetonitrile to a standard concentration (e.g., 0.1 M).

-

-

Anhydrous Acetonitrile (MeCN): For phosphoramidite and activator solutions.

-

Deblocking Solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[6]

-

Activator Solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.45 M 1H-Tetrazole in anhydrous acetonitrile.[8][9]

-

Capping Solution:

-

Cap A: Acetic Anhydride in THF/Pyridine.

-

Cap B: N-Methylimidazole in THF.

-

-

Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.[6]

-

Cleavage and Deprotection Solution: Concentrated aqueous ammonia (B1221849) (NH₄OH) or a 1:1 mixture of aqueous ammonium (B1175870) hydroxide (B78521) and 40% aqueous methylamine (B109427) (AMA).[10]

2. Automated Solid-Phase Synthesis Protocol

The following protocol describes a single synthesis cycle for incorporating the modified phosphoramidite. This cycle is repeated for each monomer addition.

-

Step 1: Deblocking (Detritylation)

-

The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by treating it with the deblocking solution (3% TCA or DCA in DCM).[11]

-

This exposes the free 5'-hydroxyl group for the subsequent coupling reaction.

-

The column is washed thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation. The orange color intensity of the DMT cation can be measured spectrophotometrically to monitor coupling efficiency from the previous cycle.[11]

-

-

Step 2: Activation and Coupling

-

The this compound phosphoramidite solution (0.1 M) and the activator solution are simultaneously delivered to the synthesis column.[6]

-

The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate.[11][]

-

This activated monomer reacts with the free 5'-hydroxyl group on the solid support.

-

Crucially, an extended coupling time of 5-10 minutes is employed for the modified phosphoramidite to ensure maximum coupling efficiency. [6] Standard nucleoside phosphoramidites typically require only 30-60 seconds.[6]

-

-

Step 3: Capping

-

Any unreacted 5'-hydroxyl groups are permanently blocked (capped) by acetylation.[11]

-

This is achieved by treating the support with the capping solutions (Cap A and Cap B).

-

This step is critical to prevent the formation of deletion mutant sequences in subsequent cycles.[11]

-

The column is washed with anhydrous acetonitrile.

-

-

Step 4: Oxidation

-

The newly formed phosphite (B83602) triester linkage is unstable and is oxidized to a more stable pentavalent phosphotriester.[6]

-

This is accomplished by treating the support with the oxidizing solution (Iodine in THF/Pyridine/Water).

-

The column is washed with anhydrous acetonitrile, completing one full cycle.

-

3. Cleavage and Deprotection

-

After the final synthesis cycle, the terminal 5'-DMT group is typically left on ("DMT-on") to aid in purification.

-

The solid support is transferred from the column to a vial.

-

The oligonucleotide is cleaved from the support, and the cyanoethyl phosphate (B84403) protecting groups are removed by incubation with a deprotection solution.[10]

-

Standard Deprotection: Concentrated aqueous ammonium hydroxide at 55 °C for 8-12 hours.

-

Fast Deprotection: AMA (1:1 NH₄OH/40% MeNH₂ aq.) at 65 °C for 10-15 minutes (ensure base-labile protecting groups like Ac-dC are used).[10]

-

-

The solution containing the crude oligonucleotide is separated from the support, and the solvent is evaporated.

4. Purification and Analysis

-

The crude oligonucleotide is resuspended in water.

-

Purification is typically performed by reverse-phase HPLC, especially for DMT-on products.

-

After purification, the 5'-DMT group is removed with an aqueous acid solution (e.g., 80% acetic acid).

-

The final product is analyzed by mass spectrometry (MALDI-TOF or ESI-MS) to confirm its identity and purity.

Data Presentation

Table 1: Recommended Coupling Conditions for Modified vs. Standard Phosphoramidites

| Parameter | This compound Phosphoramidite | Standard Nucleoside Phosphoramidites |

| Concentration | 0.1 M in Anhydrous MeCN | 0.1 M in Anhydrous MeCN |

| Activator | 0.25 M ETT or 0.45 M 1H-Tetrazole | 0.25 M ETT or 0.45 M 1H-Tetrazole |

| Molar Excess (vs. Support) | 5-10 fold | 5-10 fold |

| Coupling Time | 5 - 10 minutes[6] | 30 - 60 seconds[6] |

| Typical Efficiency | > 98% | > 99% |

Table 2: Effect of Stepwise Coupling Efficiency on Overall Yield of a 20-mer Oligonucleotide

| Stepwise Coupling Efficiency | Overall Theoretical Yield of Full-Length 20-mer |

| 99.5% | 90.9% |

| 99.0% | 82.3% |

| 98.5% | 75.0%[11] |

| 98.0% | 67.6% |

| 95.0% | 37.7%[11] |

This table illustrates the critical importance of achieving high stepwise coupling efficiency, especially for longer oligonucleotides.[11]

Visualizations

Caption: Workflow for one cycle of solid-phase oligonucleotide synthesis.

Caption: The phosphoramidite coupling reaction chemical scheme.

References

- 1. This compound | 151953-64-9 | FB158939 [biosynth.com]

- 2. tandfonline.com [tandfonline.com]

- 4. Mixed-sequence pyrrolidine-amide oligonucleotide mimics: Boc(Z) synthesis and DNA/RNA binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Homopolymeric pyrrolidine-amide oligonucleotide mimics: Fmoc-synthesis and DNA/RNA binding properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Linker phosphoramidite reagents for the attachment of the first nucleoside to underivatized solid-phase supports - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. glenresearch.com [glenresearch.com]

- 11. atdbio.com [atdbio.com]

Application Notes & Protocols: (3R,5S)-5-O-DMT-3-pyrrolidinol in Modified RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of ribonucleic acid (RNA) is a powerful tool in the development of therapeutic oligonucleotides, diagnostic probes, and for fundamental studies of RNA structure and function. The introduction of non-natural moieties can enhance properties such as nuclease resistance, binding affinity, and cellular uptake. Pyrrolidinyl modifications, in particular, have been explored for their potential to create novel oligonucleotide mimics with unique hybridization properties.[1]

This document provides detailed application notes and a representative protocol for the incorporation of (3R,5S)-5-O-DMT-3-pyrrolidinol into synthetic RNA oligonucleotides. It is presumed that this reagent is supplied as a phosphoramidite (B1245037) building block compatible with standard automated solid-phase RNA synthesis. The 4,4'-dimethoxytrityl (DMT) group on the 5'-oxygen allows for its use in the standard 3' to 5' synthesis cycle.[2][3]

Disclaimer: The following protocols and data are representative and based on standard phosphoramidite chemistry for modified oligonucleotide synthesis. Researchers should optimize conditions for their specific sequences and instrumentation.

Hypothetical Applications

The incorporation of a (3R,5S)-3-pyrrolidinol moiety into an RNA strand can be hypothesized to confer several advantageous properties:

-

Conformational Rigidity: The pyrrolidine (B122466) ring can introduce conformational constraints into the sugar-phosphate backbone, potentially influencing the local helical structure and binding affinity to target sequences.

-

Nuclease Resistance: Modifications to the ribose-phosphate backbone are a common strategy to protect oligonucleotides from degradation by cellular nucleases, thereby increasing their in vivo half-life.

-

Modulation of Binding Affinity: Pyrrolidine-amide oligonucleotide mimics have demonstrated the ability to bind to both DNA and RNA with high affinity and sequence selectivity.[1] The introduction of a pyrrolidinol modification may similarly modulate the hybridization properties of the resulting RNA duplex.

-

Therapeutic Potential: Oligonucleotides with enhanced stability and binding affinity are promising candidates for antisense, siRNA, and aptamer-based therapeutics.

Quantitative Data Summary

The following table summarizes typical quantitative parameters associated with the solid-phase synthesis of modified RNA oligonucleotides. These values should be considered as a general guideline.

| Parameter | Typical Value | Description |

| Phosphoramidite Concentration | 0.1 M - 0.2 M in anhydrous acetonitrile (B52724) | Concentration of the this compound phosphoramidite solution for synthesis. |

| Coupling Time | 3 - 15 minutes | The time required for the coupling reaction of the modified phosphoramidite to the growing oligonucleotide chain. This may need to be optimized. |

| Stepwise Coupling Efficiency | > 98% | The efficiency of a single coupling step, typically monitored by the release of the DMT cation. |

| Overall Crude Yield (20-mer) | 30% - 60% (OD260 units) | The total yield of the full-length oligonucleotide after synthesis, cleavage, and deprotection, prior to purification. |

| Final Purified Yield | 10% - 30% | The yield of the final, purified modified oligonucleotide. |

Experimental Protocols

Preparation of Reagents

Proper preparation of all solutions is critical for successful automated RNA synthesis. All solvents and reagents should be of the highest quality (anhydrous where specified).

-

This compound Phosphoramidite Solution: Dissolve the phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M. This solution should be prepared fresh or stored under inert gas (Argon or Helium) at low temperature.

-

Activator Solution: A 0.45 M solution of 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile is commonly used.[2]

-

Capping Solutions:

-

Capping A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF)/pyridine.

-

Capping B: 16% N-Methylimidazole in THF.

-

-

Oxidizing Solution: 0.02 M Iodine in THF/water/pyridine.

-

Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).[2]

Automated Solid-Phase RNA Synthesis

The synthesis is performed on an automated DNA/RNA synthesizer using a solid support (e.g., Controlled Pore Glass - CPG) pre-loaded with the first nucleoside of the sequence. The following cycle is repeated for each nucleotide addition.

Synthesis Cycle for Incorporation of this compound:

-

Detritylation: The 5'-DMT protecting group of the support-bound nucleotide is removed by treatment with the deblocking solution. The column is then washed thoroughly with anhydrous acetonitrile.[2]

-

Coupling: The this compound phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column. The coupling reaction is allowed to proceed for an extended time (e.g., 5-10 minutes) to ensure high efficiency.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions. This prevents the formation of deletion mutants.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester by the oxidizing solution.[2]

-

Wash: The column is washed with anhydrous acetonitrile before initiating the next cycle.

Cleavage and Deprotection

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and the phosphate backbone are removed.

-

Cleavage from Support and Base Deprotection: The solid support is treated with a solution of concentrated ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) at room temperature for 2 hours.

-

2'-Hydroxyl Deprotection: The silyl (B83357) protecting groups (e.g., TBDMS) on the 2'-hydroxyls of the ribonucleosides are removed by treatment with a fluoride (B91410) reagent such as triethylamine (B128534) trihydrofluoride (TEA·3HF) in a suitable solvent (e.g., DMSO or THF).

Purification and Analysis

The crude modified oligonucleotide is purified to remove truncated sequences and other impurities.

-

Purification: Purification is typically performed by reverse-phase high-performance liquid chromatography (RP-HPLC) or anion-exchange HPLC. The choice of method may depend on the properties of the modified oligonucleotide.

-

Analysis: The purity and identity of the final product should be confirmed by analytical HPLC, and the mass should be verified by mass spectrometry (e.g., ESI-MS or MALDI-TOF MS).[4][5]

Visualizations

References

- 1. Mixed-sequence pyrrolidine-amide oligonucleotide mimics: Boc(Z) synthesis and DNA/RNA binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. DNA Phosphoramidites for Oligonucleotide Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The identification and characterization of non-coding and coding RNAs and their modified nucleosides by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Reactions Involving (3R,5S)-5-O-DMT-3-pyrrolidinol

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the experimental setup for reactions involving (3R,5S)-5-O-DMT-3-pyrrolidinol. This compound is a valuable building block for the synthesis of modified oligonucleotides, particularly for studying DNA repair mechanisms.

Application Note: Pyrrolidinyl-Modified Oligonucleotides as DNA Glycosylase Inhibitors

This compound can be converted into a phosphoramidite (B1245037) monomer and incorporated into synthetic oligonucleotides. These modified oligonucleotides have shown significant potential as inhibitors of DNA glycosylases, key enzymes in the Base Excision Repair (BER) pathway.

The pyrrolidine (B122466) moiety in the oligonucleotide mimics the charged transition state of the enzyme-substrate complex during the hydrolysis of the N-glycosidic bond of a damaged base. This leads to the formation of a highly stable complex between the modified DNA and the DNA glycosylase, effectively inhibiting the enzyme. This inhibition allows for the detailed biochemical and structural study of these vital DNA repair enzymes.

Oligonucleotides containing a pyrrolidine modification have been shown to potently inhibit DNA glycosylases such as AlkA.[1][2] The study of such interactions is crucial for understanding the mechanisms of DNA repair and for the development of potential therapeutic agents that target these pathways.[2] The upregulation of DNA repair enzymes in cancer cells is often linked to drug resistance, making inhibitors of these enzymes valuable tools in cancer research.[2]

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of the this compound phosphoramidite and its subsequent incorporation into a DNA oligonucleotide.

Protocol 1: Synthesis of this compound CE Phosphoramidite

This protocol describes the conversion of the DMT-protected pyrrolidinol into a phosphoramidite suitable for use in automated oligonucleotide synthesis. The phosphitylation reaction is a standard method for preparing phosphoramidites from alcohols.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| This compound | 419.51 | 1.0 g | 2.38 |

| Anhydrous Dichloromethane (DCM) | - | 20 mL | - |

| N,N-Diisopropylethylamine (DIPEA) | 129.25 | 1.24 mL | 7.14 |

| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | 236.66 | 0.64 mL | 2.86 |

| Anhydrous Ethyl Acetate (B1210297) | - | For chromatography | - |

| Anhydrous Hexane (B92381) | - | For chromatography | - |

| Triethylamine (B128534) | - | For chromatography | - |

Procedure:

-

Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve 1.0 g (2.38 mmol) of this compound in 20 mL of anhydrous dichloromethane.

-

Addition of Base: Add 1.24 mL (7.14 mmol) of N,N-diisopropylethylamine (DIPEA) to the solution and stir for 10 minutes at room temperature.

-

Phosphitylation: Slowly add 0.64 mL (2.86 mmol) of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite to the reaction mixture at 0 °C (ice bath).

-

Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

-